2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide
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Overview
Description
2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro group, an ethylphenyl group, a methyl group, and a benzotriazolyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate by reacting 4-ethylphenylamine with a suitable diazonium salt under controlled conditions.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Coupling Reaction: The chlorinated intermediate is coupled with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chloro group.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-ethylphenyl)benzamide
- 2-chloro-N-(2-ethylphenyl)benzamide
- 2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide
Uniqueness
2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H19ClN4O |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C22H19ClN4O/c1-3-15-8-10-16(11-9-15)27-25-20-12-14(2)19(13-21(20)26-27)24-22(28)17-6-4-5-7-18(17)23/h4-13H,3H2,1-2H3,(H,24,28) |
InChI Key |
WBGYXVWFKHYVPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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